

Application Notes and Protocols for Determining DG026 Activity Using Cell-Based Assays

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Compound of Interest

Compound Name: DG026

Cat. No.: B607088

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Introduction

DG026, also known as KAG-308, is a potent and selective agonist for the E-type prostanoid receptor 4 (EP4), a G protein-coupled receptor (GPCR).^{[1][2][3][4]} The EP4 receptor is a promising therapeutic target for a variety of conditions, including ulcerative colitis and osteoarthritis, due to its roles in mediating anti-inflammatory responses and promoting tissue healing.^{[1][4][5][6]} Activation of the EP4 receptor primarily initiates signaling through the Gs alpha subunit (G α s), leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Additionally, evidence suggests that EP4 can also signal through a G α s-independent pathway involving phosphoinositide 3-kinase (PI3K) and Akt.

These application notes provide detailed protocols for three key cell-based assays to characterize the activity of **DG026** on the EP4 receptor: a cAMP assay, a CRE-luciferase reporter assay, and a β -arrestin recruitment assay.

Data Presentation

The following tables summarize the reported in vitro activity of **DG026** (KAG-308) and the reference agonist Prostaglandin E2 (PGE2) on the human EP4 receptor.

Table 1: Binding Affinity and Functional Potency of **DG026** (KAG-308) at the Human EP4 Receptor.

Compound	Assay Type	Parameter	Value (nM)
DG026 (KAG-308)	Radioligand Binding	Ki	2.57[1][2][3]
DG026 (KAG-308)	cAMP Accumulation	EC50	17[1][2][3]
DG026 (KAG-308)	Dual Luciferase Reporter	EC50	0.15[1][7]

Table 2: Comparative Agonist Activity at the Human EP4 Receptor.

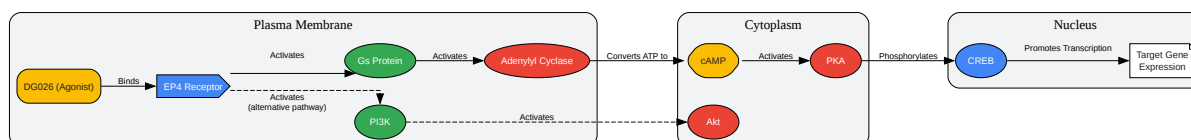
Compound	Assay Type	Parameter	Value (nM)
Prostaglandin E2 (PGE2)	Dual Luciferase Reporter	EC50	0.19[7]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

EP4 Receptor Signaling Pathways

Activation of the EP4 receptor by an agonist like **DG026** predominantly triggers the Gs-cAMP pathway. However, alternative signaling via the PI3K/Akt pathway has also been reported.

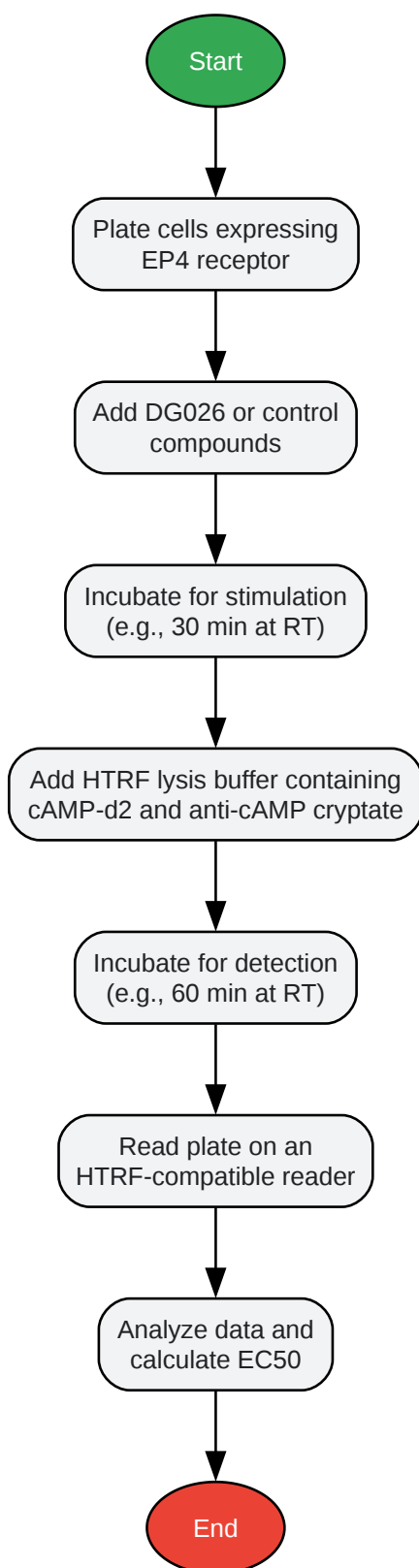


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Caption: EP4 receptor signaling cascades initiated by **DG026**.

Experimental Workflow: cAMP Assay (HTRF)

This workflow outlines the key steps for measuring intracellular cAMP levels following EP4 receptor activation.

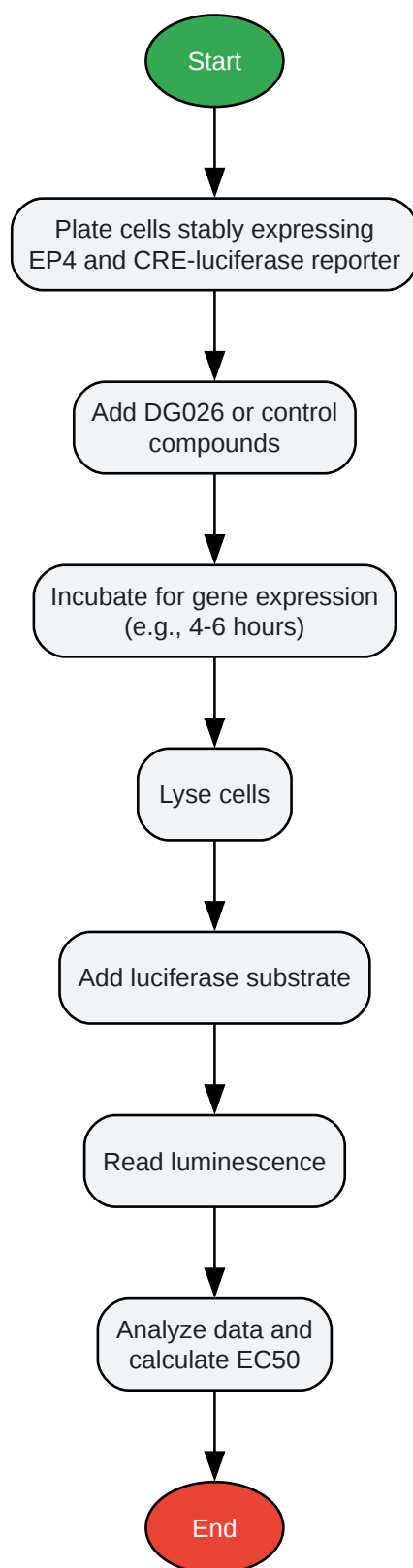


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Caption: Workflow for the cAMP HTRF assay.

Experimental Workflow: CRE-Luciferase Reporter Assay

This workflow illustrates the procedure for assessing the transcriptional activation downstream of the cAMP pathway.

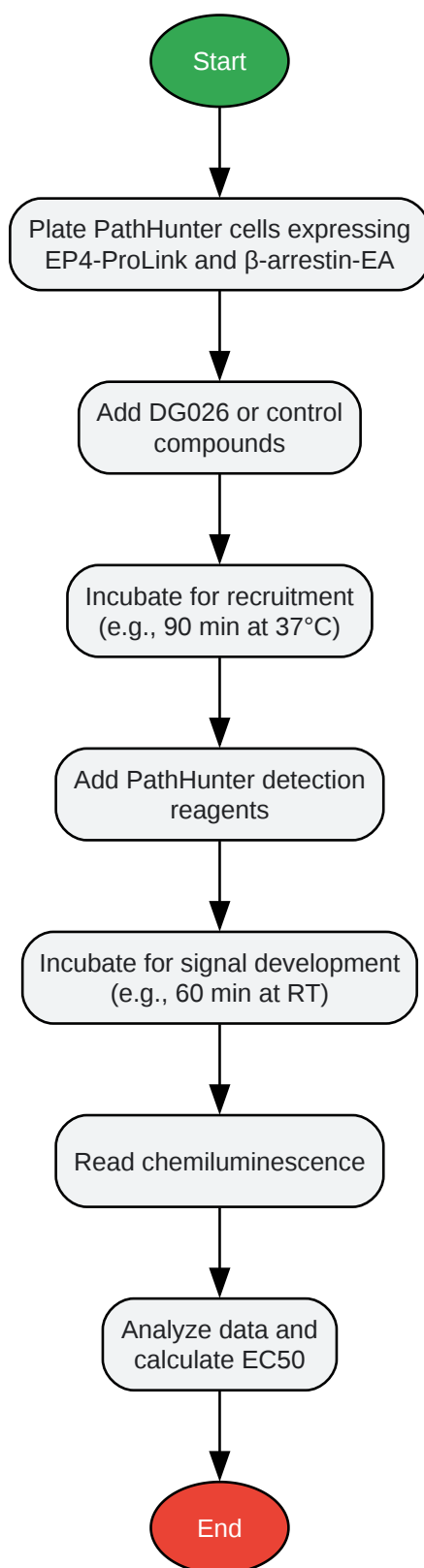


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Caption: Workflow for the CRE-luciferase reporter assay.

Experimental Workflow: β -Arrestin Recruitment Assay (PathHunter)

This workflow details the steps to measure the recruitment of β -arrestin to the activated EP4 receptor.



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Caption: Workflow for the β -arrestin recruitment assay.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the intracellular accumulation of cAMP in response to EP4 receptor activation by **DG026** using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

- HEK293 or CHO-K1 cells stably expressing the human EP4 receptor.
- Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 μ M IBMX).
- **DG026** and a reference agonist (e.g., PGE2).
- HTRF cAMP assay kit (e.g., from Cisbio).
- 384-well white, low-volume assay plates.
- HTRF-compatible plate reader.

Procedure:

- Cell Culture: Culture the EP4-expressing cells in T75 flasks until they reach 80-90% confluency.
- Cell Plating:
 - Harvest cells using a non-enzymatic cell dissociation solution.
 - Centrifuge the cells and resuspend them in assay buffer to a concentration of 2×10^5 cells/mL.
 - Dispense 5 μ L of the cell suspension into each well of a 384-well plate (1,000 cells/well).

- Compound Preparation:
 - Prepare a serial dilution of **DG026** and the reference agonist in assay buffer at 4-fold the final desired concentration. A typical concentration range would be from 1 pM to 10 μ M.
- Cell Stimulation:
 - Add 5 μ L of the diluted compounds to the respective wells containing the cells.
 - For control wells, add 5 μ L of assay buffer.
 - Incubate the plate at room temperature for 30 minutes.
- Detection:
 - Prepare the HTRF detection reagents according to the manufacturer's instructions (typically a mixture of cAMP-d2 and anti-cAMP cryptate in lysis buffer).
 - Add 5 μ L of the cAMP-d2 solution to each well.
 - Add 5 μ L of the anti-cAMP cryptate solution to each well.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
- Data Analysis:
 - Calculate the 665/620 ratio for each well.
 - Convert the ratio to cAMP concentration using a standard curve.
 - Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of CREB, a downstream target of the cAMP/PKA pathway, upon EP4 receptor activation.

Materials:

- HEK293 cells stably co-expressing the human EP4 receptor and a CRE-driven luciferase reporter construct (e.g., pCRE-Luc).
- Cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).
- Serum-free medium for stimulation.
- **DG026** and a reference agonist (e.g., PGE2).
- Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
- 96-well white, clear-bottom tissue culture plates.
- Luminometer.

Procedure:

- Cell Plating:
 - Seed the stable cell line into a 96-well plate at a density of 25,000 cells per well in 100 µL of culture medium.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Cell Stimulation:
 - The next day, gently remove the culture medium and replace it with 80 µL of serum-free medium.
 - Prepare 5-fold concentrated serial dilutions of **DG026** and the reference agonist in serum-free medium.

- Add 20 μ L of the diluted compounds to the wells.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Detection:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add 100 μ L of the luciferase assay reagent to each well.
 - Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
- Data Acquisition:
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells with no cells).
 - Plot the relative luminescence units (RLU) against the log of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

β -Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β -arrestin to the EP4 receptor upon agonist stimulation, using the PathHunter® β -arrestin assay technology.

Materials:

- PathHunter® CHO-K1 cells stably expressing human EP4-ProLink and β -arrestin-Enzyme Acceptor.
- PathHunter® cell plating reagent.
- **DG026** and a reference agonist (e.g., PGE₂).

- PathHunter® detection reagent kit.
- 384-well white, solid-bottom assay plates.
- Chemiluminescent plate reader.

Procedure:

- Cell Plating:
 - Prepare a suspension of the PathHunter® cells in the cell plating reagent at a density of 2.5×10^5 cells/mL.
 - Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
 - Incubate the plate overnight at 37°C in a 5% CO2 incubator.
- Compound Preparation:
 - Prepare serial dilutions of **DG026** and the reference agonist in the appropriate assay buffer at 5-fold the final concentration.
- Cell Stimulation:
 - Add 5 µL of the diluted compounds to the wells.
 - Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
- Detection:
 - Equilibrate the plate and the PathHunter® detection reagents to room temperature.
 - Prepare the working detection reagent solution according to the manufacturer's protocol.
 - Add 25 µL of the working detection reagent to each well.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition:

- Measure the chemiluminescence of each well using a plate reader.
- Data Analysis:
 - Plot the relative light units (RLU) against the log of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC50 value.

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